molecular formula C11H8BrN B174913 2-(2-Bromophenyl)pyridine CAS No. 109306-86-7

2-(2-Bromophenyl)pyridine

Cat. No.: B174913
CAS No.: 109306-86-7
M. Wt: 234.09 g/mol
InChI Key: NNGXNALKPNFUQS-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds. It consists of a pyridine ring substituted with a bromophenyl group at the second position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Biochemical Analysis

Biochemical Properties

It is known that pyridine derivatives have been studied for their biological and pharmacological activities . Some of these compounds have shown to have antibacterial properties .

Cellular Effects

The cellular effects of 2-(2-Bromophenyl)pyridine are not well-documented. Pyridine derivatives have been shown to exhibit antimicrobial activity against microbial strains such as E. coli, B. mycoides, and C. albicans .

Molecular Mechanism

It is known that the pyridine ring can be cleaved between the C2 and N . The mineralization of the carbonous intermediate products may comply with the early proposed pathway .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known that the compound is stable under normal conditions .

Metabolic Pathways

It is known that pyridine metabolism involves cleavage of the pyridine ring between the C2 and N .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Bromophenyl)pyridine can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This method typically uses a palladium catalyst to couple 2-bromopyridine with phenylboronic acid under mild conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like ethanol or water .

Another method involves the direct bromination of 2-phenylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This reaction is usually performed in an inert solvent such as dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Coupling Reactions: This compound is frequently used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Oxidation Reactions: this compound can be oxidized to form various oxidized derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium methoxide.

    Solvents: Including ethanol, water, and dichloromethane.

    Oxidizing Agents: Such as potassium permanganate and chromium trioxide.

Major Products Formed

    Substituted Pyridines: Formed through nucleophilic aromatic substitution.

    Biaryl Compounds: Formed through coupling reactions.

    Oxidized Derivatives: Formed through oxidation reactions.

Scientific Research Applications

2-(2-Bromophenyl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-(2-Bromophenyl)pyridine can be compared with other similar compounds, such as:

The presence of the bromine atom in this compound makes it unique, as it enhances the compound’s reactivity and allows for the formation of a wider range of derivatives.

Properties

IUPAC Name

2-(2-bromophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGXNALKPNFUQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00529786
Record name 2-(2-Bromophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00529786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109306-86-7
Record name 2-(2-Bromophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00529786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Bromophenyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Bromobenzenamine (18.77 g) in 50 ml of conc HCl and 50 ml of water, was cooled in an ice bath and treated dropwise with stirring with a solution of sodium nitrite (8.28 g) in water (35 ml). After the addition was complete, the mixture was stirred in the ice bath for a further 30 minutes and then added portionwise (over 5 minutes) to pyridine (275 ml) stirred in an oil bath at 80° C. The mixture was heated (at 80° C.) for a further 1 hour, when the excess of pyridine was distilled off under reduced pressure. The residue was basified (aqueous sodium hydrogen carbonate) and extracted with ethyl acetate (3×). The extracts were washed with water (2×), dried (sodium sulphate) and evaporated to give a dark oil, which was flash chromatographed on silica using methylene chloride/ethyl acetate (20/1) as eluant. Pure sub-title compound (6.56 g) was obtained as a dark brown oil. m/z 235/233 (MW), 154 (Base Peak).
Quantity
18.77 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.28 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
275 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

3 g (19.3 mmol) of 2-phenyl pyridine and 40 mg (0.716 mmol) of iron powder were mixed and stirred. It was cooled to 0° C. and 4.0 g (25 mmol) of bromine was added dropwise with stirring, and watching heat generation, and it was raised to 90° C., and stirred for 10 hours. After the reaction, this reaction mixture was dissolved in chloroform to produce a solution, which was washed with 5% sodium thiosulfate aqueous solution. The chloroform solution was dried with sodium sulfate, and then concentrated. The residue was purified by silica gel column chromatography, and the desired 2-(bromophenyl)pyridine was obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mg
Type
catalyst
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a 250 mL flask were charged 2-bromopyridine (4.8 mL, 49 mmol), 2-bromophenylboronic acid (9.85 g, 49 mmol), triphenylphosphine (1.09 g, 4.17 mmol), and ethylene glycol dimethyl ether (55 mL). A homogeneous solution was formed. To this solution was added 2 M K2CO3 (60 mL, 120 mmol). The mixture was purged with nitrogen then Pd(OAc)2 (0.24 g, 1 mmol) was added. The mixture was refluxed for 5 h then cooled to room temperature. The reaction mixture was transferred into a separating funnel and the organic layer was separated and retained. The aqueous phase was extracted with ethyl acetate (EtOAc) (4×100 mL). The combined organic layers were washed with water (200 mL) and brine (200 mL) and dried over MgSO4. Filtration and evaporation produced a dark brown oil, which was purified by chromatography on silica gel with CH2Cl2:heptane=2:1 and CH2Cl2 to provide a light yellow oil, 7.57 g, 65%.
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
9.85 g
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
0.24 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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